molecular formula C17H17ClFN3O2S2 B2504244 3-chloro-N-(2-(3,5-dimethyl-4-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-4-fluorobenzenesulfonamide CAS No. 2034324-49-5

3-chloro-N-(2-(3,5-dimethyl-4-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-4-fluorobenzenesulfonamide

Cat. No.: B2504244
CAS No.: 2034324-49-5
M. Wt: 413.91
InChI Key: ZYTAOUKLMRPETM-UHFFFAOYSA-N
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Description

3-chloro-N-(2-(3,5-dimethyl-4-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-4-fluorobenzenesulfonamide is a useful research compound. Its molecular formula is C17H17ClFN3O2S2 and its molecular weight is 413.91. The purity is usually 95%.
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Scientific Research Applications

Anticancer Activity and DNA Interaction

Research has demonstrated that sulfonamide derivatives, similar in structural complexity to the compound , play a significant role in anticancer activity. For instance, mixed-ligand copper(II)-sulfonamide complexes have been studied for their DNA binding, cleavage, genotoxicity, and anticancer activity. These complexes show a propensity for binding to calf thymus DNA, indicating that the N-sulfonamide derivative is crucial in determining the type of interaction with DNA. Furthermore, their antiproliferative activity was verified in cellular models, including yeast and human tumor cells, suggesting that such compounds induce cell death mainly through apoptosis (González-Álvarez et al., 2013).

Synthesis and Structural Characterization

The synthesis and structural characterization of related sulfonamide compounds have also been a focus, highlighting the importance of understanding molecular structures for potential applications. For example, the synthesis of isostructural thiazoles has been achieved, providing insights into the molecular conformation and interactions critical for designing compounds with specific biological activities (Kariuki et al., 2021).

Enzyme Inhibition

Sulfonamides, due to their structural features, have been explored as enzyme inhibitors. A novel class of [1,4]oxazepine-based primary sulfonamides exhibited strong inhibition of human carbonic anhydrases, highlighting the dual role of the sulfonamide functionality in enabling ring construction and acting as an enzyme inhibitor (Sapegin et al., 2018).

Fluorescence and Sensing Applications

The development of fluorescent probes for selective discrimination of thiophenols over aliphatic thiols demonstrates the potential application of sulfonamide derivatives in chemical sensing. Such probes offer high selectivity and sensitivity, making them suitable for environmental and biological sciences applications (Wang et al., 2012).

Properties

IUPAC Name

3-chloro-N-[2-(3,5-dimethyl-4-thiophen-2-ylpyrazol-1-yl)ethyl]-4-fluorobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClFN3O2S2/c1-11-17(16-4-3-9-25-16)12(2)22(21-11)8-7-20-26(23,24)13-5-6-15(19)14(18)10-13/h3-6,9-10,20H,7-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYTAOUKLMRPETM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1CCNS(=O)(=O)C2=CC(=C(C=C2)F)Cl)C)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClFN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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